molecular formula C18H14F2N2OS B4772454 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B4772454
M. Wt: 344.4 g/mol
InChI Key: QTERVCQQEUIKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, also known as DMF-TB, is a chemical compound that has been widely studied for its potential therapeutic applications. DMF-TB belongs to a class of compounds known as thiazole derivatives, which have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. In addition, 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects
2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cell culture studies, 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to modulate the immune system by increasing the production of anti-inflammatory cytokines and reducing the activity of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide for lab experiments is its relatively low toxicity and high solubility in aqueous solutions. This makes it easier to administer and study in vitro and in vivo. However, one limitation of 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is its relatively low potency compared to other thiazole derivatives, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for autoimmune and inflammatory disorders. In addition, further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide and its effects on various signaling pathways and cellular processes.

Scientific Research Applications

2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been studied extensively for its potential therapeutic applications. Some of the most promising areas of research include its potential as an anticancer agent, as well as its ability to modulate the immune system and reduce inflammation.

properties

IUPAC Name

2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-10-6-8-12(9-7-10)16-11(2)24-18(21-16)22-17(23)15-13(19)4-3-5-14(15)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTERVCQQEUIKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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